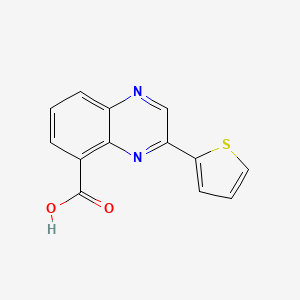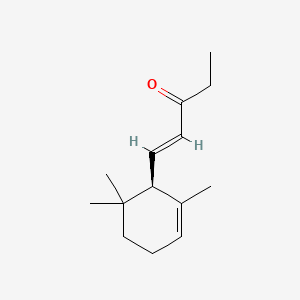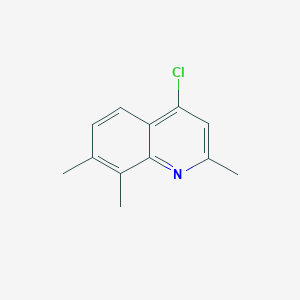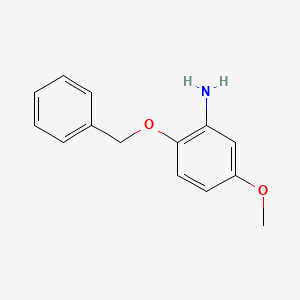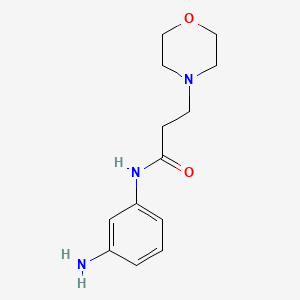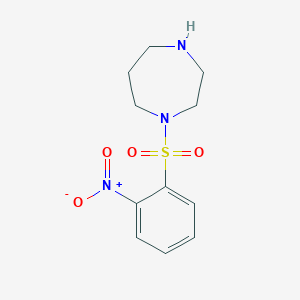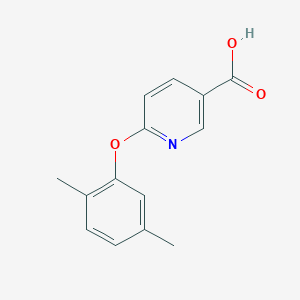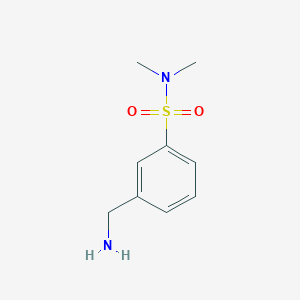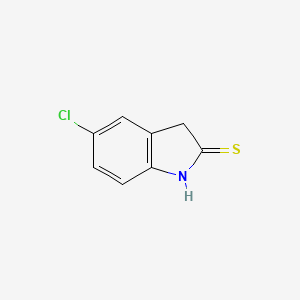
5-Chloro-1,3-dihydroindole-2-thione
Overview
Description
5-Chloro-1,3-dihydroindole-2-thione is an organosulfur compound that belongs to the indoline family It is characterized by the presence of a chlorine atom at the 5th position and a thione group at the 2nd position of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydroindole-2-thione typically involves the reaction of 5-chloroindoline with sulfurizing agents. One common method is the reaction of 5-chloroindoline with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions . The reaction is carried out in an inert solvent such as toluene or xylene, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dihydroindole-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloroindoline-2,3-dione.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization: It can participate in cyclization reactions to form thieno[2,3-b]indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Cyclization: Base-mediated cyclization using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is common.
Major Products Formed
Oxidation: 5-Chloroindoline-2,3-dione.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Cyclization: Thieno[2,3-b]indoles.
Scientific Research Applications
5-Chloro-1,3-dihydroindole-2-thione has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for synthesizing bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is explored for its potential use in organic electronics and conducting polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dihydroindole-2-thione in biological systems is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chlorine atom may enhance the compound’s lipophilicity, facilitating its entry into cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloroindoline-2,3-dione: Similar in structure but with a dione group instead of a thione group.
Indoline-2-thione: Lacks the chlorine atom at the 5th position.
Thieno[2,3-b]indoles: Cyclized derivatives of indoline-2-thione.
Uniqueness
5-Chloro-1,3-dihydroindole-2-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
5-chloro-1,3-dihydroindole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELVKQSAGQIWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591278 | |
| Record name | 5-Chloro-1,3-dihydro-2H-indole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73424-95-0 | |
| Record name | 5-Chloro-1,3-dihydro-2H-indole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


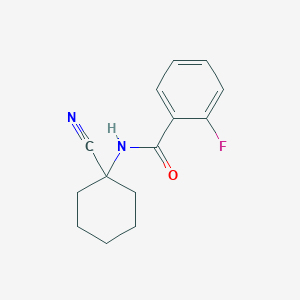
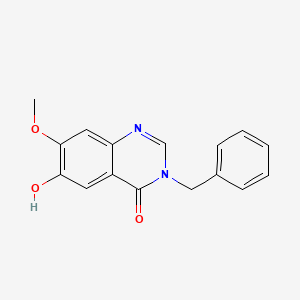
![6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1628506.png)
![3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol](/img/structure/B1628507.png)
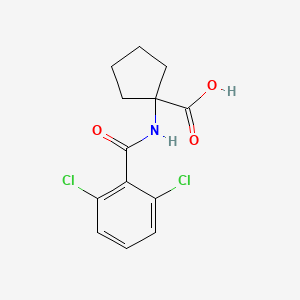
![1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid](/img/structure/B1628511.png)
